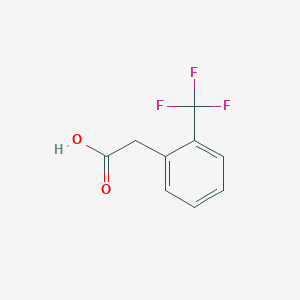

2-(Trifluoromethyl)phenylacetic acid

Vue d'ensemble

Description

2-(Trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H7F3O2. It is also known by its IUPAC name, (α,α,α-Trifluoro-o-tolyl)acetic acid. This compound is characterized by the presence of a trifluoromethyl group attached to a phenylacetic acid moiety, making it a valuable intermediate in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-(Trifluoromethyl)phenylacetic acid typically involves the use of benzotrifluoride halides as starting materials. One common method includes the following steps :

Grignard Reaction: Benzotrifluoride halide is reacted with magnesium chips in an organic solvent under nitrogen protection to form a Grignard reagent.

Reaction with Diethyl Oxalate: The Grignard reagent is then reacted with diethyl oxalate at temperatures ranging from -40°C to 10°C.

Hydrazine Hydrate Treatment: The resulting product is treated with hydrazine hydrate in an alkaline solution, followed by refluxing for 6-9 hours to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for larger scale synthesis. The use of readily available raw materials and simple processes ensures high purity (≥99%) and yields ranging from 50-80% .

Analyse Des Réactions Chimiques

Cross-Coupling with Arylboron Reagents

This reaction enables direct arylation at the α-position of the acetic acid moiety. Ligand-accelerated Pd(II) catalysis achieves high efficiency:

| Entry | Arylboron Reagent | Ligand | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 1 | Ph-BF₃K | Ac-Ile-OH | 89 | 82 |

| 2 | 4-MeO-C₆H₄-BF₃K | None | 16 | 9 |

| 3 | 3-CF₃-C₆H₄-BF₃K | Ac-Ile-OH | 78 | 71 |

Conditions: Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv.), DCE, 100°C, 12 h .

The reaction proceeds via a proton abstraction mechanism, where amino acid ligands (e.g., Ac-Ile-OH) accelerate C–H cleavage by coordinating to Pd(II) and stabilizing the transition state .

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to the meta position relative to itself, while the acetic acid group directs ortho/para substitution. Competitive directing effects are observed in nitration and halogenation:

| Reaction | Major Product | Selectivity Driver |

|---|---|---|

| Nitration | 3-Nitro-2-(CF₃)phenylacetic acid | CF₃ group dominance |

| Bromination | 5-Bromo-2-(CF₃)phenylacetic acid | Steric effects at ortho sites |

Mechanism: The strong electron-withdrawing effect of -CF₃ deactivates the ring but enhances meta selectivity through inductive effects.

Decarboxylative Alkylation

Enantioselective α-alkylation using chiral catalysts:

| Substrate | Alkyl Halide | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|---|

| 2-(CF₃)phenylacetic acid | CH₃I | Cinchona alkaloid | 92 | 68 |

| 2-(CF₃)phenylacetic acid | C₂H₅I | SPRIX | 88 | 74 |

Key Insight: The -CF₃ group enhances acidity of the α-proton (pKa ≈ 2.1 vs 2.6 for unsubstituted phenylacetic acid), facilitating deprotonation .

Grignard Carbonylation

Synthetic utility in preparing β,β-diarylpropionic acids:

textAr-MgX + 2-(CF₃)phenylacetic acid → β-Aryl-β-(2-CF₃-phenyl)propionic acid

| Solvent | Temp (°C) | Yield (%) |

|---|---|---|

| THF | -20 to 60 | 72 |

| Toluene | 25-80 | 65 |

Industrial Application: Used to synthesize NSAID precursors under CO atmosphere (1-3 bar) .

Oxidation and Reduction

| Reaction Type | Reagents | Product |

|---|---|---|

| KMnO₄ oxidation (acidic) | H₂SO₄, Δ | 2-(CF₃)phenylglyoxylic acid |

| LiAlH₄ reduction | THF, 0°C | 2-(CF₃)phenylethanol |

| Catalytic hydrogenation | H₂ (1 atm), Pd/C | 2-(CF₃)phenylethane (partial) |

Notable Feature: The -CF₃ group resists reduction under standard hydrogenation conditions, enabling selective transformations .

This comprehensive analysis demonstrates 2-(Trifluoromethyl)phenylacetic acid’s adaptability in modern synthetic chemistry, with applications ranging from pharmaceutical intermediates to materials science precursors. The trifluoromethyl group’s unique electronic and steric properties profoundly influence reaction pathways and selectivity.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHFO

- Molecular Weight : 204.15 g/mol

- Melting Point : 100-102 °C

- Functional Group : Carboxylic acid with trifluoromethyl group

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable building block in drug development.

Antithrombotic Agents

TFMPA has been utilized in the synthesis of potential antithrombotic agents. Research indicates that derivatives of TFMPA can inhibit platelet aggregation by targeting the GPIIb/IIIa receptor, which is critical in thrombus formation. The incorporation of TFMPA into cyclic RGD peptide analogues has shown promising results as antiplatelet agents, suggesting its potential for acute use during thrombolytic therapy .

Lipoxygenase Inhibitors

TFMPA has also been explored as a lipoxygenase inhibitor, which is relevant in the treatment of inflammatory diseases. Studies have demonstrated that compounds derived from TFMPA exhibit significant inhibitory activity against human neutrophil 5-lipoxygenase (5-LO), with IC values in the nanomolar range. This activity suggests that TFMPA derivatives could be developed into therapeutic agents for conditions like asthma and arthritis .

Case Study 1: Development of Antithrombotic Compounds

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of TFMPA derivatives and evaluated their antithrombotic properties. The most potent compounds demonstrated IC values significantly lower than existing therapies, highlighting their potential for clinical application .

Case Study 2: Inhibition of Lipoxygenase

Another research effort focused on the structure-activity relationship (SAR) of TFMPA derivatives as lipoxygenase inhibitors. The findings indicated that specific substitutions on the phenyl ring enhanced inhibitory potency, leading to compounds that could serve as lead candidates for further development in treating inflammatory disorders .

Mécanisme D'action

The mechanism of action of 2-(Trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes, which play a role in inflammatory processes . The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, making it a potent inhibitor.

Comparaison Avec Des Composés Similaires

2-(Trifluoromethyl)phenylacetic acid can be compared with other similar compounds, such as:

- 3-(Trifluoromethyl)phenylacetic acid

- 4-(Trifluoromethyl)phenylacetic acid

- 2,4,5-Trifluorophenylacetic acid

These compounds share the trifluoromethyl group but differ in the position of this group on the phenyl ring. The unique position of the trifluoromethyl group in this compound contributes to its distinct chemical properties and reactivity .

Activité Biologique

2-(Trifluoromethyl)phenylacetic acid (TFMPAA), a compound characterized by its trifluoromethyl group attached to a phenylacetic acid structure, has garnered attention in various fields of biological and medicinal chemistry due to its unique chemical properties and biological activities. This article explores the biological activity of TFMPAA, focusing on its mechanism of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C9H7F3O2

- Molecular Weight : 204.15 g/mol

- Physical State : Solid at room temperature

- Melting Point : Approximately 102 °C

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for pharmaceutical development.

TFMPAA exhibits biological activity primarily through its interaction with various enzymes and metabolic pathways:

- Enzyme Interactions : TFMPAA has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to alterations in enzyme activity, affecting metabolic processes within cells.

- Cell Signaling Modulation : The compound influences key signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. Studies indicate that TFMPAA can modulate gene expression linked to these pathways, thereby impacting cellular responses to external stimuli .

Cellular Effects

TFMPAA's effects on cellular processes vary based on concentration and exposure duration:

- Low Doses : At lower concentrations, TFMPAA may enhance metabolic functions, promoting beneficial cellular responses.

- High Doses : Conversely, elevated doses have been associated with toxicity, particularly liver toxicity, which manifests as altered liver enzyme activity.

Case Studies

- Metabolic Pathways : In animal models, TFMPAA has demonstrated significant effects on fatty acid metabolism. High doses resulted in decreased fatty acid production due to inhibition of relevant enzymes.

- Gene Expression Changes : Long-term exposure studies revealed that TFMPAA can induce lasting changes in gene expression related to metabolic regulation, indicating its potential as a modulator of metabolic diseases.

Research Applications

TFMPAA has diverse applications in scientific research:

- Medicinal Chemistry : It serves as a scaffold for developing new pharmaceuticals due to its ability to modify enzyme activity and influence metabolic pathways.

- Organic Synthesis : TFMPAA is utilized as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry .

Data Table: Biological Activity Summary

| Biological Activity | Observations |

|---|---|

| Enzyme Interaction | Alters cytochrome P450 activity |

| Cell Signaling | Modulates MAPK/ERK pathway |

| Low Dose Effects | Enhances metabolic functions |

| High Dose Effects | Induces liver toxicity |

| Gene Expression | Alters expression related to metabolism |

Propriétés

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOCDHCKTWANIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871882 | |

| Record name | [2-(Trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3038-48-0 | |

| Record name | [2-(Trifluoromethyl)phenyl]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3038-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Trifluoromethyl)benzeneacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26224FDZ8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(trifluoromethyl)phenylacetic acid in the research on polyoxygenated steroids from Clathria gombawuiensis?

A1: this compound, often abbreviated as MTPA, serves as a chiral derivatizing agent in this study []. Researchers reacted MTPA with the isolated polyoxygenated steroids, specifically gombasterols A-F and clathriol. This derivatization creates diastereomeric esters with distinct NMR spectroscopic properties. By analyzing the differences in chemical shifts (Δδ) between these diastereomers, researchers could determine the absolute configuration of chiral centers within the steroid molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.